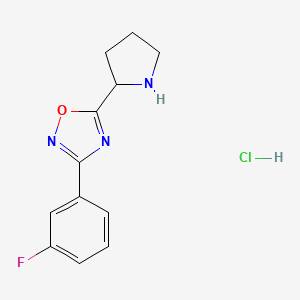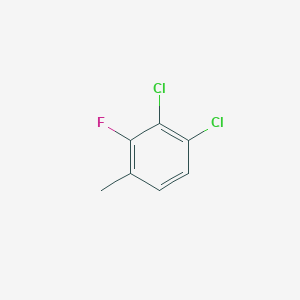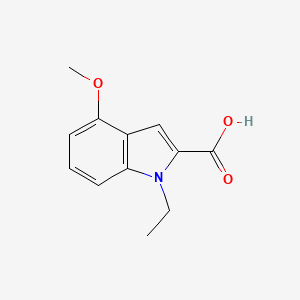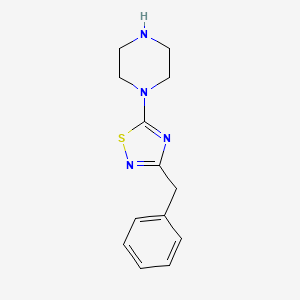
1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate
Übersicht
Beschreibung
1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate (DTEAP) is an organic compound that is used in a wide range of scientific research applications. It is a versatile compound that has been used in the synthesis of various compounds, including polymers, surfactants, and catalysts. DTEAP is also used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has been used in a wide range of scientific research applications. It has been used in the synthesis of polymers, surfactants, and catalysts. It is also used in the study of biochemical and physiological effects. 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has been used in the study of the effects of various drugs and compounds on the human body. It has also been used in the study of the effects of environmental pollutants on the human body. Additionally, 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has been used in the study of the effects of various dietary supplements on the human body.
Wirkmechanismus
The mechanism of action of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is not yet fully understood. However, it is believed that 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate binds to certain receptors in the body, which then activates certain biochemical pathways. These pathways are then responsible for the physiological effects of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate. Additionally, 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is believed to interact with certain enzymes in the body, which can lead to the production of certain hormones or other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate are not yet fully understood. However, it is believed that 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate can have a wide range of effects on the human body. It is believed that 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate can affect the metabolism of various drugs and compounds, as well as the metabolism of certain hormones and other molecules. Additionally, 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate is believed to have an effect on the immune system, as well as the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate in laboratory experiments are that it is easy to synthesize, it is relatively stable, and it is relatively inexpensive. Additionally, it is non-toxic and non-carcinogenic. The main limitation of using 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate in laboratory experiments is that its mechanism of action is not yet fully understood. Additionally, it is not yet known if 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate has any long-term effects on the human body.
Zukünftige Richtungen
The future of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate research is wide open. There are numerous potential future directions that could be explored. These include further understanding the mechanism of action of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate, exploring its potential uses in drug development, and studying its effects on various diseases and conditions. Additionally, further research into the biochemical and physiological effects of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate could be conducted, as well as research into its potential uses in environmental remediation. Finally, further research into the synthesis of 1,5-Di-t-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate and its potential applications in the synthesis of other compounds could be conducted.
Eigenschaften
IUPAC Name |
1-O,5-O-ditert-butyl 3-O-ethyl 3-acetylpentane-1,3,5-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O7/c1-9-25-17(24)20(14(2)21,12-10-15(22)26-18(3,4)5)13-11-16(23)27-19(6,7)8/h9-13H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRHLKXKNTYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Di-tert-butyl 3-ethyl 3-acetylpentane-1,3,5-tricarboxylate | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

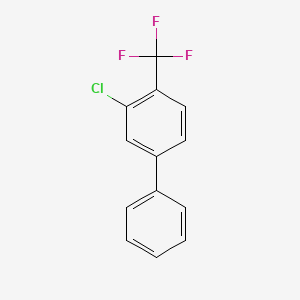
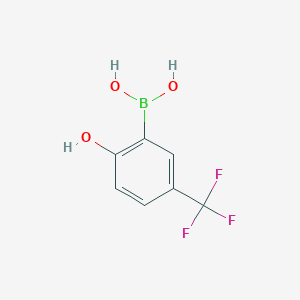
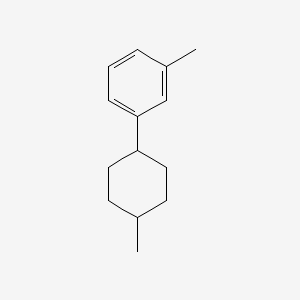

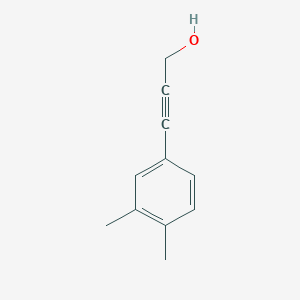

![6-Chloro-2-(4-chlorophenyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B6322653.png)
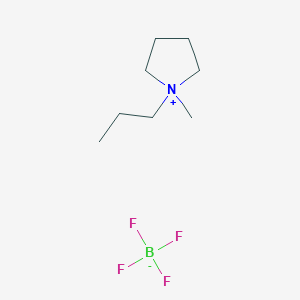

![8-Oxa-3,5,10-triazatricyclo[7.4.0.0 {2,7}]trideca- 1(13),2(7),3,5,9,11-hexaene-4,6-diol; 95%](/img/structure/B6322671.png)
